molecular formula C20H21N3O5S B2869680 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 573697-71-9

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2869680
CAS No.: 573697-71-9
M. Wt: 415.46
InChI Key: HBACMMQZQUFEME-UHFFFAOYSA-N
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Description

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of various neurological conditions .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors affects the adrenergic signaling pathway. This pathway plays a crucial role in the regulation of numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds .

Result of Action

The compound’s action on the alpha1-adrenergic receptors can lead to various molecular and cellular effects. For instance, it can influence cardiac function, smooth muscle contraction, and neurotransmission .

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-28-17-8-4-3-7-16(17)21-10-12-22(13-11-21)19(24)14-23-20(25)15-6-2-5-9-18(15)29(23,26)27/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBACMMQZQUFEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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